Cas no 1804297-06-0 (3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile)

3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile structure
1804297-06-0 structure
Product name:3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile
CAS No:1804297-06-0
MF:C8H4F3IN2O
Molecular Weight:328.029844284058
CID:4801326

3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile
    • インチ: 1S/C8H4F3IN2O/c9-8(10,11)15-6-2-4-14-5(1-3-13)7(6)12/h2,4H,1H2
    • InChIKey: BNYHSKHLXZXFCL-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CN=C1CC#N)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 45.9

3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A026002060-250mg
3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile
1804297-06-0 97%
250mg
$741.20 2022-04-02
Alichem
A026002060-1g
3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile
1804297-06-0 97%
1g
$1,814.40 2022-04-02
Alichem
A026002060-500mg
3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile
1804297-06-0 97%
500mg
$1,019.20 2022-04-02

3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile 関連文献

3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrileに関する追加情報

3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1804297-06-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile, identified by its CAS number CAS No. 1804297-06-0, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its pyridine core substituted with an iodo group, a trifluoromethoxy group, and an acetonitrile moiety, has garnered significant attention due to its utility in the development of novel therapeutic agents.

The structural features of 3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile make it an ideal candidate for further functionalization. The presence of the iodo group allows for convenient palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. Additionally, the trifluoromethoxy group introduces electron-withdrawing properties, enhancing the reactivity and selectivity of the molecule in various chemical transformations.

The acetonitrile side chain not only contributes to the overall solubility of the compound but also provides a site for further derivatization through nucleophilic addition or condensation reactions. These attributes have made 3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile a cornerstone in the synthesis of pharmacologically active compounds.

In recent years, there has been a surge in research focused on developing treatments for neurological disorders, and 3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile has emerged as a key building block in this field. Its structural motifs are frequently incorporated into molecules targeting receptors such as serotonin and dopamine transporters. For instance, derivatives of this compound have shown promise in preclinical studies as potential therapeutics for conditions like depression and Parkinson's disease.

The trifluoromethoxy group, a hallmark of many bioactive molecules, plays a crucial role in modulating the pharmacokinetic properties of drug candidates. It enhances metabolic stability and binding affinity, making it a preferred substituent in drug design. The iodo functionality further facilitates the introduction of diverse pharmacophores through cross-coupling reactions, enabling the rapid assembly of complex scaffolds.

Recent advancements in synthetic methodologies have expanded the utility of 3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile. For example, transition-metal-catalyzed C-H activation techniques have opened new avenues for modifying the pyridine core without the need for pre-functionalized substrates. This has led to more efficient synthetic routes and has allowed chemists to access previously inaccessible derivatives.

The pharmaceutical industry has also embraced computational chemistry to optimize the synthesis and application of 3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile. Molecular modeling studies have identified optimal reaction conditions and predicted novel derivatives with enhanced biological activity. These computational approaches have significantly reduced the time and cost associated with drug discovery, making them indispensable tools in modern pharmaceutical research.

In conclusion, 3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1804297-06-0) is a multifaceted intermediate with broad applications in pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents. As research continues to evolve, this compound is poised to play an even greater role in the discovery and development of next-generation drugs.

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